molecular formula C20H18BrNO3 B11588348 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

Cat. No.: B11588348
M. Wt: 400.3 g/mol
InChI Key: UZGWEPNEBYDBHI-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide is an organic compound that features a benzofuran ring substituted with a bromobenzoyl group and a methylbutanamide side chain

Preparation Methods

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound reduces inflammation and exhibits anti-tumor activity . The molecular targets and pathways involved include the inhibition of prostaglandin synthesis and the modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

InChI

InChI=1S/C20H18BrNO3/c1-12(2)11-17(23)22-18-15-5-3-4-6-16(15)25-20(18)19(24)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3,(H,22,23)

InChI Key

UZGWEPNEBYDBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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